molecular formula C16H17NO4 B5202201 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one

3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one

Cat. No. B5202201
M. Wt: 287.31 g/mol
InChI Key: XFQOLANCBCHPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one, also known as DMC, is a synthetic compound that belongs to the class of coumarin derivatives. DMC has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and chemical biology.

Mechanism of Action

The mechanism of action of 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one is not fully understood. However, it has been proposed that 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one may exert its biological effects through the inhibition of key enzymes and signaling pathways involved in various cellular processes. For example, 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and scavenge free radicals. In vivo studies have shown that 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one can reduce tumor growth, alleviate inflammation, and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has several advantages for use in laboratory experiments. It is a stable and highly soluble compound that can be easily synthesized in large quantities. 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one also exhibits low toxicity and has been shown to be well-tolerated in animal studies. However, 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has some limitations for use in laboratory experiments. It has a relatively short half-life and may degrade over time, which can affect its biological activity. In addition, 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one may exhibit off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one. One area of interest is the development of new 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one derivatives with improved biological activity and specificity. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the biological effects of 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one. Additionally, further studies are needed to evaluate the safety and efficacy of 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one in clinical trials for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one can be achieved through a multistep process that involves the condensation of 2,6-dimethyl-4-morpholinecarboxylic acid with salicylic aldehyde, followed by cyclization and oxidation steps. The final product is obtained as a yellow powder with a high yield and purity. The synthesis of 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has been optimized to improve its efficiency and reduce the cost of production.

Scientific Research Applications

3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. In biochemistry, 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has been used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics. In chemical biology, 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one has been used to develop new chemical tools for the study of biological systems.

properties

IUPAC Name

3-(2,6-dimethylmorpholine-4-carbonyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-10-8-17(9-11(2)20-10)15(18)13-7-12-5-3-4-6-14(12)21-16(13)19/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQOLANCBCHPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,6-dimethylmorpholino)carbonyl]-2H-chromen-2-one

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